

Sulbenicillin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulbenicillin*

Cat. No.: *B10762681*

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Sulbenicillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the penicillin antibiotic, **Sulbenicillin**. It covers its chemical identity, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.

Chemical Identifiers

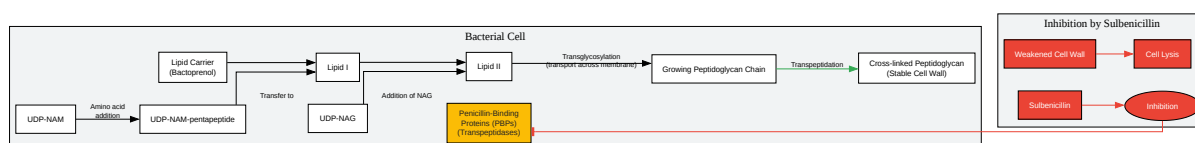
Sulbenicillin and its sodium salt are identified by several key chemical descriptors. The CAS Registry Number is a crucial unique identifier.

Identifier Type	Sulbenicillin	Sulbenicillin Sodium
CAS Registry Number	41744-40-5[1][2][3][4]	28002-18-8[1][5][6]
PubChem CID	39031[1]	443984[5]
IUPAC Name	(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2]	disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5]
Molecular Formula	C16H18N2O7S2[1][2][3]	C16H16N2Na2O7S2[5]
Molecular Weight	414.45 g/mol [1][3]	458.42 g/mol [4]
InChI	InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1[1][2]	InChI=1S/C16H18N2O7S2.2Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/q;2*+1/p-2/t9-,10-,11+,14-;/m1../s1
InChIKey	JETQIUPBHQNHNZ-NJBDSQKTSA-N[1][2]	IGNODAGFTVBLTL-HCIBPFAFSA-L
Canonical SMILES	CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--S(=O)(=O)O">C@@HC(=O)O)C[1][2]	CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-]">C@@HC(=O)[O-])C.[Na+].[Na+]
Synonyms	Sulfobenzylpenicillin, Sulpelin, Lilacillin[2][4][7]	Kedacillina[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Sulbenicillin, a member of the β -lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][8] The primary target of **Sulbenicillin** is a group of enzymes known as penicillin-binding proteins (PBPs).[2][8][9] These enzymes are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the bacterial cell wall.[2][8]

By binding to and inactivating PBPs, **Sulbenicillin** prevents the cross-linking of peptidoglycan strands. This inhibition leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2][8][9]



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Caption: **Sulbenicillin** inhibits Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Standardized methods are employed to determine the in vitro activity of **Sulbenicillin** against bacterial isolates. The two primary methods are disk diffusion and broth microdilution.

3.1.1. Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterium to **Sulbenicillin**.

- **Inoculum Preparation:** A standardized bacterial suspension (equivalent to a 0.5 McFarland turbidity standard, approximately $1-2 \times 10^8$ CFU/mL) is prepared from a pure culture.
- **Inoculation:** A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension.
- **Disk Application:** A paper disk impregnated with a specific concentration of **Sulbenicillin** is placed on the agar surface.
- **Incubation:** The plate is incubated at 35°C for 16-18 hours.
- **Interpretation:** The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters. This diameter is then compared to established breakpoint criteria to classify the isolate as susceptible, intermediate, or resistant to **Sulbenicillin**.

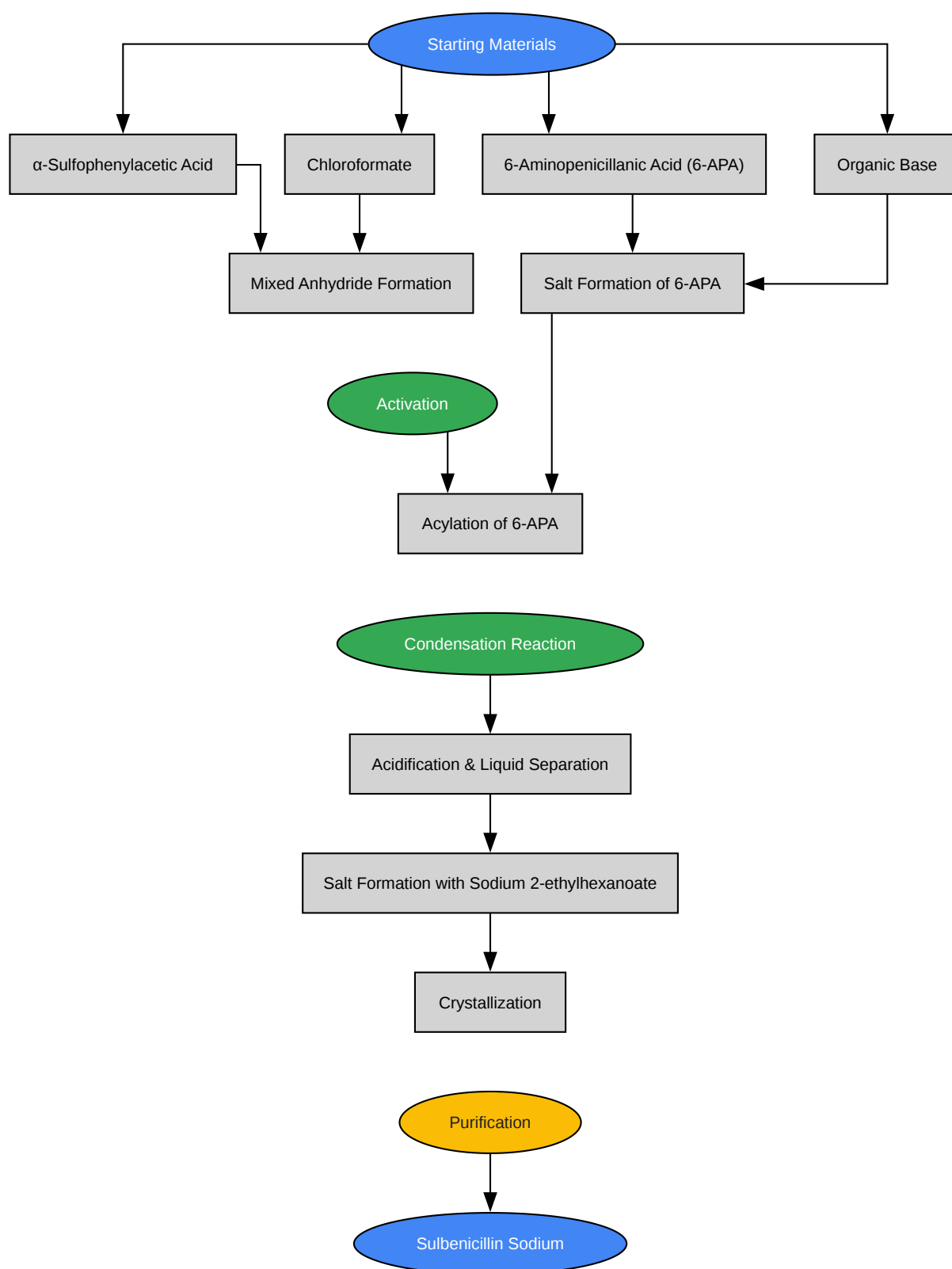
3.1.2. Broth Microdilution Method

This quantitative method determines the Minimum Inhibitory Concentration (MIC) of **Sulbenicillin**, which is the lowest concentration that inhibits visible bacterial growth.

- **Preparation of Dilutions:** Serial twofold dilutions of **Sulbenicillin** are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
- **Inoculation:** Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** The microtiter plate is incubated at 35°C for 16-20 hours.
- **Determination of MIC:** The MIC is read as the lowest concentration of **Sulbenicillin** in which there is no visible turbidity (bacterial growth).

Synthesis of Sulbenicillin Sodium

The industrial preparation of **Sulbenicillin** sodium typically involves the acylation of 6-aminopenicillanic acid (6-APA).



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Caption: General workflow for the synthesis of **Sulbenicillin** Sodium from starting materials to the final product.

A general procedure is as follows:

- Activation: α -Sulfophenylacetic acid reacts with a chloroformate in the presence of an organic base to form a mixed anhydride.
- Salt Formation: 6-APA is dissolved in an organic solvent with an organic base to form a salt.
- Condensation: The 6-APA salt solution is added to the mixed anhydride solution to initiate the condensation reaction, forming **Sulbenicillin**.
- Purification: The reaction mixture undergoes acidification and liquid separation.
- Salt Formation: Sodium 2-ethylhexanoate is added to the organic phase containing **Sulbenicillin** to form **Sulbenicillin** sodium.
- Crystallization: The final product is obtained through crystallization.

Pharmacokinetics

Pharmacokinetic studies of **Sulbenicillin** have been conducted to understand its absorption, distribution, metabolism, and excretion. After intravenous administration, **Sulbenicillin** is distributed in the body and primarily eliminated through the kidneys. A significant portion of the administered dose is recovered unchanged in the urine. The main metabolite detected is the penicilloic acid derivative, which typically accounts for a small percentage of the dose. The serum half-life of **Sulbenicillin** is influenced by renal function, with impaired kidney function leading to a longer half-life.

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- To cite this document: BenchChem. [Sulbenicillin CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10762681#sulbenicillin-cas-number-and-chemical-identifiers]

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